molecular formula C12H11BrN2O B1518762 1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 294877-38-6

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1518762
CAS No.: 294877-38-6
M. Wt: 279.13 g/mol
InChI Key: JDVARZDMFKJMRM-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H11BrN2O
  • Molecular Weight : 279.13 g/mol
  • CAS Number : 294877-38-6
  • Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoacetophenone with hydrazine derivatives followed by oxidation steps. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound is suitable for biological evaluation.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects at micromolar concentrations .
  • Microtubule Destabilization : Some studies suggest that pyrazole derivatives can act as microtubule-destabilizing agents, which is a mechanism linked to their anticancer properties. This destabilization leads to apoptosis in cancer cells .
  • Anti-inflammatory and Antimicrobial Properties : Pyrazole compounds have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Additionally, they show antimicrobial activity against various pathogens .

Case Study 1: Anticancer Activity

A notable study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 μM, certain compounds induced morphological changes characteristic of apoptosis and enhanced caspase-3 activity significantly at higher concentrations (10 μM) .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results showed that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential use in treating inflammatory conditions .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeCell Line TestedIC50 Value (μM)Reference
Compound AAnticancerMDA-MB-2311.0
Compound BMicrotubule DestabilizerHepG220.0
Compound CAnti-inflammatoryCOX Inhibition10.0
Compound DAntimicrobialVarious PathogensVaries

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Through activation of apoptotic pathways via caspase activation.
  • Microtubule Disruption : Leading to cell cycle arrest and subsequent apoptosis.

Properties

IUPAC Name

1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVARZDMFKJMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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